3-硝基-N-(4-氧代-3-苯基-4H-色烯-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

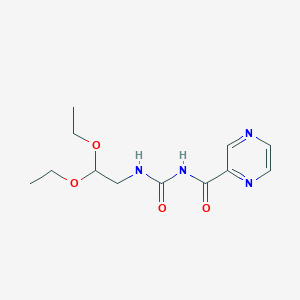

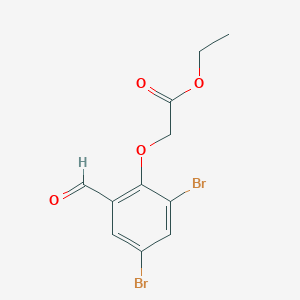

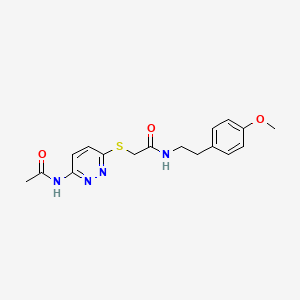

“3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide” is a compound that belongs to the class of heterocyclic compounds known as chromenes . It has been studied for its antimicrobial activity and anticonvulsant activity .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Molecular Structure Analysis

The molecular structure of this compound contains a nitrosamine group . The molecular weight is 508.511 .Chemical Reactions Analysis

The reaction of 7-amino-4-methylcoumarin with a number of organic halides leads to the synthesis of new coumarin derivatives . These compounds have shown significant inhibitory activity against the growth of tested bacterial strains .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 508.511 . More specific properties such as density, boiling point, and vapor pressure are not available in the retrieved sources.科学研究应用

抗癌活性

3-硝基-N-(4-氧代-3-苯基-4H-色烯-2-基)苯甲酰胺: 已被证明具有抗癌活性。其作用机制包括抑制癌细胞生长和诱导细胞凋亡。 研究人员正在研究其靶向特定癌症途径的潜力,使其成为肿瘤学进一步研究的宝贵候选药物 .

抗炎特性

该化合物通过调节关键炎症途径显示出抗炎作用。 它抑制促炎细胞因子和酶,使其与类风湿性关节炎、炎症性肠病和其他炎症性疾病等相关 .

抗氧化活性

由于其酚类结构,3-硝基-N-(4-氧代-3-苯基-4H-色烯-2-基)苯甲酰胺 作为一种有效的抗氧化剂。它清除自由基,保护细胞免受氧化损伤。 研究人员正在探索其在预防与年龄相关的疾病和氧化应激相关疾病方面的潜力 .

血管舒张作用

该化合物因其血管舒张特性而被研究。它与血管离子通道相互作用,可能改善血流并降低高血压。 需要进一步研究来优化其在心血管健康方面的疗效 .

神经保护潜力

初步研究表明,3-硝基-N-(4-氧代-3-苯基-4H-色烯-2-基)苯甲酰胺 可能具有神经保护作用。它可以减轻神经元损伤并增强认知功能。 研究人员正在探索其在阿尔茨海默病和帕金森病等神经退行性疾病中的应用 .

抗菌活性

该化合物对细菌、真菌和某些寄生虫具有抗菌活性。 它可能是抗菌疗法的宝贵补充,特别是在耐药菌株中 .

作用机制

Target of Action

It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide may also interact with a variety of cellular targets.

Mode of Action

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide may also influence a variety of biochemical pathways.

Pharmacokinetics

Result of Action

Given the diverse biological activities associated with indole derivatives , it is plausible that this compound could have a wide range of effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide. For instance, the method used for the preparation of similar compounds has been found to be environmentally friendly and yields excellent results . This suggests that the synthesis and application of 3-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide could also be influenced by environmental conditions.

未来方向

The anticonvulsant activity of this compound suggests good prospects for further development of coumarin derivatives as agents with wide spectra of anticonvulsant activity . The development of new effective and safe drugs remains a crucial problem, and the basic development strategy for these drugs consists of discovering compounds with new mechanisms of action .

属性

IUPAC Name |

3-nitro-N-(4-oxo-3-phenylchromen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O5/c25-20-17-11-4-5-12-18(17)29-22(19(20)14-7-2-1-3-8-14)23-21(26)15-9-6-10-16(13-15)24(27)28/h1-13H,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPIOAQHMBSCAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2422853.png)

![N-(4-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2422855.png)

![N-(3-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2422856.png)

![5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl][1,8]naphthyridin-2-amine](/img/structure/B2422858.png)

![4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2422860.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2422865.png)